molecular formula C5H6Cl2O4 B14157211 Dimethyl dichloromalonate CAS No. 29653-30-3

Dimethyl dichloromalonate

Cat. No.: B14157211
CAS No.: 29653-30-3
M. Wt: 201.00 g/mol
InChI Key: IELVZWLJMUPAEK-UHFFFAOYSA-N
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Description

Dimethyl dichloromalonate is an organic compound with the molecular formula C5H6Cl2O4. It is a derivative of malonic acid, where two chlorine atoms replace two hydrogen atoms in the malonate structure. This compound is known for its reactivity and versatility in organic synthesis, making it a valuable reagent in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl dichloromalonate can be synthesized through the chlorination of dimethyl malonate. The reaction typically involves the use of sulfuryl chloride as the chlorinating agent. The process is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar chlorination processes but with optimized reaction conditions to maximize yield and purity. The use of high-purity reagents and advanced purification techniques ensures the production of this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Dimethyl dichloromalonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide and various nucleophiles.

    Condensation Reactions: Sodium methoxide is a typical base used in these reactions.

Major Products Formed:

Scientific Research Applications

Dimethyl dichloromalonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl dichloromalonate involves its reactivity towards nucleophiles and electrophiles. The presence of two chlorine atoms makes it highly reactive, allowing it to participate in various substitution and condensation reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

  • Dimethyl 2-chloromalonate
  • Dimethyl 2-bromomalonate
  • Methyl dichloroacetate

Comparison: Dimethyl dichloromalonate is unique due to the presence of two chlorine atoms, which enhances its reactivity compared to similar compounds like dimethyl 2-chloromalonate and dimethyl 2-bromomalonate. Methyl dichloroacetate, while similar in structure, has different reactivity and applications .

This compound stands out for its versatility and reactivity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

dimethyl 2,2-dichloropropanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl2O4/c1-10-3(8)5(6,7)4(9)11-2/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELVZWLJMUPAEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(=O)OC)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20183829
Record name Propanedioic acid, dichloro-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.00 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29653-30-3
Record name Propanedioic acid, dichloro-, dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029653303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanedioic acid, dichloro-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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